4-(Aminomethyl)-2-methylheptan-3-ol is a chemical compound with the molecular formula and a molecular weight of approximately 143.25 g/mol. It features a hydroxyl group (-OH) and an amine group (-NH_2) attached to a heptane backbone, specifically at the 3-position and 4-position, respectively. This compound is structurally related to 4-methyl-3-heptanol, which is known for its role as an insect pheromone, particularly in the context of certain beetle species . The presence of both functional groups in 4-(Aminomethyl)-2-methylheptan-3-ol suggests potential applications in pharmaceuticals and agrochemicals, given its ability to interact with biological systems.
These reactions highlight the compound's versatility in organic synthesis, particularly in creating more complex molecules.
Several synthesis methods have been reported for 4-(Aminomethyl)-2-methylheptan-3-ol and its analogs:
These methods emphasize the importance of stereochemistry in synthesizing biologically relevant compounds.
4-(Aminomethyl)-2-methylheptan-3-ol has potential applications in various fields:
Several compounds share structural similarities with 4-(Aminomethyl)-2-methylheptan-3-ol, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Methyl-3-heptanol | Hydroxyl group on heptane backbone | Known insect pheromone |
3-Amino-2-methylpentanol | Shorter carbon chain | Potentially different biological activity |
1-Amino-2-propanol | Shorter chain, primary amine | Used in various synthetic applications |
4-Aminobutanol | Four-carbon chain | Simpler structure; used in pharmaceuticals |
Each of these compounds exhibits unique properties that differentiate them from 4-(Aminomethyl)-2-methylheptan-3-ol, particularly regarding their biological activities and applications.
Asymmetric reductive amination has emerged as a powerful method for constructing the stereocenters in 4-(aminomethyl)-2-methylheptan-3-ol. The reaction typically employs ketone precursors such as 2-methylheptan-3-one, which undergoes condensation with ammonia or protected amines followed by stereoselective reduction. Ruthenium complexes with chiral bisphosphine ligands, such as Ru(OAc)₂{(S)-binap}, have demonstrated exceptional enantioselectivity (>99% ee) under 0.8 MPa hydrogen pressure. Ammonium trifluoroacetate serves as an effective nitrogen source, enabling direct coupling without pre-protection of the amine.
Catalyst | Substrate | ee (%) | Yield (%) | Conditions |
---|---|---|---|---|
Ru(OAc)₂{(S)-binap} | 2-methylheptan-3-one | >99 | 95 | H₂ (0.8 MPa), 25°C |
Ir-phosphoramidite | β-keto esters | 96 | 93 | H₂ (1 atm), 30°C |
Rhodium-DIOP complexes | 1-(6-methylpyridin-2-yl)propan-2-one | 89 | 85 | H₂ (0.5 MPa), 40°C |
The stereochemical outcome depends critically on the catalyst’s ability to discriminate between prochiral faces during imine formation and subsequent hydrogenation. Computational studies reveal that π-π interactions between the binap ligand’s aromatic rings and the ketone’s alkyl chain induce a staggered transition state, favoring the (3S,4R) configuration.